Methyl 1-pivaloyl-1H-indole-6-carboxylate
CAS No.:
Cat. No.: VC18821293
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO3 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | methyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate |
| Standard InChI | InChI=1S/C15H17NO3/c1-15(2,3)14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-9H,1-4H3 |
| Standard InChI Key | BZVAKKQSYNWVTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an indole core substituted with a pivaloyl group (tert-butyl carbonyl) at the 1-position and a methyl ester at the 6-position. The indole nitrogen is acylated, which significantly alters its electronic properties compared to unsubstituted indoles. The pivaloyl group introduces steric bulk and enhances metabolic stability, while the methyl ester provides a handle for further hydrolysis or transesterification reactions.
Key Structural Data:
| Property | Value |
|---|---|
| IUPAC Name | methyl 1-(2,2-dimethylpropanoyl)indole-6-carboxylate |
| Canonical SMILES | CC(C)(C)C(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
| InChIKey | BZVAKKQSYNWVTD-UHFFFAOYSA-N |
| PubChem CID | 23655438 |
Physicochemical Characteristics
The compound’s log P (octanol-water partition coefficient) is estimated at 1.9, indicating moderate lipophilicity, which facilitates membrane permeability in biological systems . Its topological polar surface area (TPSA) of 42.09 Ų suggests limited solubility in aqueous media, consistent with its ester and acylated functionalities. The methyl ester group contributes to hydrolytic instability under basic conditions, a property exploitable in prodrug design .
Synthetic Methodologies
Direct Acylation of Indole Derivatives
The most common synthesis involves a two-step sequence:
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Acylation: Reaction of methyl 1H-indole-6-carboxylate with pivaloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in dichloromethane or tetrahydrofuran at room temperature.
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Esterification: If the carboxylic acid precursor is used, subsequent treatment with methanol under acidic or basic conditions yields the methyl ester.
Example Protocol
A solution of methyl 1H-indole-6-carboxylate (1.0 equiv) in anhydrous dichloromethane is treated with pivaloyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. Purification via silica gel chromatography affords the product in 75–85% yield.
Alternative Routes
Patent literature describes modifications using iridium catalysts for site-selective methylation of indoles, though these methods are less commonly applied to pivaloyl-substituted derivatives. Aluminum chloride-mediated Friedel-Crafts acylations have also been reported for related indole systems but require stringent moisture-free conditions .
Applications in Organic Synthesis and Drug Discovery
Building Block for Heterocyclic Chemistry
The compound serves as a precursor for:
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Palladium-catalyzed cross-couplings: Suzuki-Miyaura reactions with aryl boronic acids enable diversification at the 2- and 3-positions of the indole ring.
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Hydrolysis to carboxylic acids: The methyl ester can be converted to a free acid for peptide coupling or metal-organic framework (MOF) synthesis .
Comparative Analysis with Related Indole Derivatives
| Property | Methyl 1-Pivaloyl-1H-Indole-6-Carboxylate | Methyl 1H-Indole-6-Carboxylate |
|---|---|---|
| Molecular Weight | 259.30 g/mol | 175.18 g/mol |
| Log P | 1.9 | 1.89 |
| Synthetic Utility | Acylation/alkylation substrate | Direct functionalization |
| Metabolic Stability | Enhanced (pivaloyl group) | Moderate |
The pivaloyl group in Methyl 1-pivaloyl-1H-indole-6-carboxylate confers superior metabolic stability compared to its non-acylated counterpart, making it preferable for in vivo studies .
Research Advancements and Case Studies
Iridium-Catalyzed Functionalization
Recent studies demonstrate iridium complexes’ ability to mediate C–H methylation at the indole 4-position using pivaloyl as a directing group. This methodology enables rapid access to polysubstituted indoles for high-throughput screening.
Prodrug Development
The methyl ester moiety has been leveraged in prodrug strategies. For example, hydrolysis in physiological conditions releases the active carboxylic acid, improving pharmacokinetics in rodent models .
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